6-Hydrazinylnicotinonitrile hydrochloride
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Overview
Description
6-Hydrazinylnicotinonitrile hydrochloride is a chemical compound with the molecular formula C6H7ClN4. It is a derivative of nicotinonitrile, featuring a hydrazine group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylnicotinonitrile hydrochloride typically involves the reaction of 6-chloronicotinonitrile with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated and purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylnicotinonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or hydrazones.
Scientific Research Applications
6-Hydrazinylnicotinonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in the synthesis of hydrazinopyrimidine derivatives.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Hydrazinylnicotinonitrile hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting certain enzymes or interacting with DNA, leading to the disruption of cellular processes in cancer cells. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Hydrazinonicotinonitrile: Similar structure but lacks the hydrochloride group.
2-Hydrazino-5-cyanopyridine: Another hydrazine derivative with a different substitution pattern on the pyridine ring.
Uniqueness
6-Hydrazinylnicotinonitrile hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H7ClN4 |
---|---|
Molecular Weight |
170.60 g/mol |
IUPAC Name |
6-hydrazinylpyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-3-5-1-2-6(10-8)9-4-5;/h1-2,4H,8H2,(H,9,10);1H |
InChI Key |
RCJWXQDPVLZNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)NN.Cl |
Origin of Product |
United States |
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